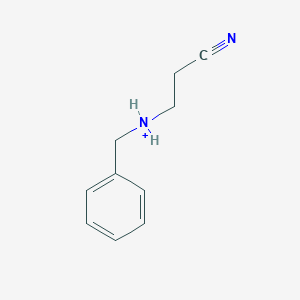

Benzyl(2-cyanoethyl)azanium

描述

Benzyl(2-cyanoethyl)azanium is a quaternary ammonium compound characterized by a benzyl group attached to a central nitrogen atom, along with a 2-cyanoethyl substituent. This compound is a critical intermediate in synthesizing phosphoramidite reagents, such as 3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}benzyl(2-cyanoethyl)diisopropylphosphoramidite (CAS RN: 946842-25-7), which are widely used in solid-phase oligonucleotide synthesis . The 2-cyanoethyl group serves as a protecting moiety for phosphate triesters during nucleic acid assembly, enabling selective deprotection under mild basic conditions (e.g., aqueous ammonia). The benzyl group enhances solubility in organic solvents, facilitating its application in automated DNA/RNA synthesizers. Storage conditions for derivatives of Benzyl(2-cyanoethyl)azanium typically require temperatures below -20°C to maintain stability .

属性

分子式 |

C10H13N2+ |

|---|---|

分子量 |

161.22 g/mol |

IUPAC 名称 |

benzyl(2-cyanoethyl)azanium |

InChI |

InChI=1S/C10H12N2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,8-9H2/p+1 |

InChI 键 |

MWTGBAURSCEGSL-UHFFFAOYSA-O |

规范 SMILES |

C1=CC=C(C=C1)C[NH2+]CCC#N |

产品来源 |

United States |

准备方法

3-(Benzylamino)propionitrile can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromopropionitrile with benzylamine . The reaction typically occurs under mild conditions and can be catalyzed by various reagents. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

化学反应分析

3-(Benzylamino)propionitrile undergoes several types of chemical reactions, including:

Aza-type Michael Reactions: This compound reacts with 1-hydroxymethyl-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester under mild conditions to form various products.

Substitution Reactions: It can participate in substitution reactions with different nucleophiles, leading to the formation of diverse derivatives.

Condensation Reactions: The compound can undergo multi-component condensation reactions to form complex molecules.

Common reagents used in these reactions include aromatic aldehydes, toluene, and various acids. The major products formed from these reactions are often key intermediates in the synthesis of biologically active compounds .

科学研究应用

3-(Benzylamino)propionitrile is widely used in scientific research due to its versatility. Some of its applications include:

作用机制

The mechanism of action of 3-(Benzylamino)propionitrile involves its participation in aza-type Michael reactions and multi-component condensation reactions. These reactions typically involve the formation of carbon-nitrogen bonds, which are crucial for the synthesis of complex organic molecules. The molecular targets and pathways involved in these reactions include various enzymes and catalytic systems that facilitate the formation of the desired products.

相似化合物的比较

Table 1: Key Properties of Benzyl(2-cyanoethyl)azanium and Comparable Compounds

Comparative Analysis

Substituent Effects on Reactivity and Stability

- Benzyl(2-cyanoethyl)azanium: The 2-cyanoethyl group enhances nucleophilic displacement in phosphoramidite chemistry, enabling efficient phosphate deprotection. Its electron-withdrawing cyano group stabilizes intermediates during oligonucleotide chain elongation .

- Benzyltrimethylammonium fluoride hydrate : The fluoride ion acts as a strong nucleophile, facilitating cleavage of silicon-oxygen bonds in silyl ether deprotection. The trimethyl substituents confer thermal stability (mp: 181–183°C), making it suitable for high-temperature reactions .

- Benzyltriethylammonium chloride hydrate : The bulkier triethyl groups reduce solubility in polar solvents compared to trimethyl analogues but improve efficacy as phase-transfer catalysts in biphasic reactions .

Application-Specific Differences

- Nucleic Acid Synthesis: Benzyl(2-cyanoethyl)azanium derivatives are specialized for oligonucleotide synthesis, whereas benzyltrimethylammonium fluoride is employed in carbohydrate and steroid chemistry for deprotection .

- Catalysis: Benzyltriethylammonium chloride’s chloride ion and hydrophobic benzyl group enhance interfacial activity in SN2 reactions, unlike the cyanoethyl variant, which lacks catalytic utility .

Stability and Handling

- Benzyl(2-cyanoethyl)azanium derivatives require sub-20°C storage due to sensitivity to hydrolysis and thermal degradation .

- Benzyltrimethylammonium fluoride hydrate exhibits greater thermal stability, enabling room-temperature handling in anhydrous environments .

Research Findings

- Phosphoramidite Efficiency: Studies indicate that cyanoethyl-protected phosphoramidites (derived from Benzyl(2-cyanoethyl)azanium) achieve >99% coupling efficiency in DNA synthesis, outperforming methyl-protected analogues .

- Catalytic Performance: Benzyltriethylammonium chloride demonstrates superior reaction rates in Williamson ether synthesis compared to non-benzylated quaternary salts, attributed to enhanced phase-transfer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。